1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

Catalog No.
S12697071
CAS No.
M.F
C10H12ClF2N3S
M. Wt
279.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H...

Product Name

1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

IUPAC Name

1-(difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride

Molecular Formula

C10H12ClF2N3S

Molecular Weight

279.74 g/mol

InChI

InChI=1S/C10H11F2N3S.ClH/c1-7-9(6-15(14-7)10(11)12)13-5-8-3-2-4-16-8;/h2-4,6,10,13H,5H2,1H3;1H

InChI Key

USWFCOHJQCEVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CS2)C(F)F.Cl

1-(Difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a chemical compound belonging to the class of pyrazoles, characterized by the presence of a difluoromethyl group and a thienylmethyl moiety attached to the pyrazole ring. This compound exhibits a unique structure that contributes to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C11H12F2N4SC_{11}H_{12}F_2N_4S, and it has a molecular weight of approximately 274.30 g/mol.

, including:

  • Oxidation: This process may yield difluoromethyl ketones or other oxidized derivatives depending on the reagents used.
  • Reduction: Reduction reactions can modify the functional groups present on the pyrazole ring, potentially altering its reactivity and biological activity.
  • Substitution: The thienylmethyl group can be substituted with other functional groups under suitable conditions, allowing for the creation of analogs with varied properties.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The synthesis of 1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves several steps:

  • Formation of the Pyrazole Ring: This is often achieved by reacting hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Difluoromethyl Group: This can be accomplished through fluorination reactions using difluoromethylating agents.
  • Attachment of the Thienylmethyl Group: This step usually involves nucleophilic substitution reactions where thienylmethyl halides are used to introduce the thienyl moiety.
  • Finalization: The final product may be isolated as a hydrochloride salt to enhance solubility and stability .

1-(Difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has several potential applications:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly those targeting inflammatory and cancer pathways.
  • Material Science: The compound may also find applications in creating novel materials due to its unique chemical properties.
  • Agricultural Chemistry: Its derivatives could be explored for use as agrochemicals or herbicides, given the structural similarities with known active compounds.

Interaction studies involving 1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine focus on its binding affinities to various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors that modulate cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine:

Compound NameStructural FeaturesUnique Aspects
1-(2-Phenylethyl)-1H-pyrazol-4-amineContains a phenylethyl groupLacks difluoromethyl substitution
3-MethylpyrazoleSimplified pyrazole structureDoes not contain thienyl or difluoromethyl groups
1-(Difluoromethyl)-5-methylpyrazoleContains difluoromethyl but lacks thienylmethylDifferent biological activity profile

The uniqueness of 1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine lies in its combination of both difluoromethyl and thienylmethyl groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

279.0408526 g/mol

Monoisotopic Mass

279.0408526 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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